molecular formula C6H13NS2 B194114 Methyl diethyldithiocarbamate CAS No. 686-07-7

Methyl diethyldithiocarbamate

Cat. No. B194114
CAS RN: 686-07-7
M. Wt: 163.3 g/mol
InChI Key: JYRXPFCUABYLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It has the linear formula C6H13NS2 .


Synthesis Analysis

Dithiocarbamates (DTCs) are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis is commonly achieved by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .


Molecular Structure Analysis

The molecular formula of Methyl diethyldithiocarbamate is C6H13NS2 . The molecular weight is 163.3 g/mol . The InChI is InChI=1S/C6H13NS2/c1-4-7 (5-2)6 (8)9-3/h4-5H2,1-3H3 .


Chemical Reactions Analysis

Dithiocarbamates (DTCs) are organosulfur ligands which form stable complexes with metals . They are formed depending on the nature of amines used during the synthesis of the compound .


Physical And Chemical Properties Analysis

The molecular weight of Methyl diethyldithiocarbamate is 163.3 g/mol . The exact mass is 163.05 .

Scientific Research Applications

  • Neurotoxicity Enhancement : MeDDC exacerbates the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, potentially due to increased brain concentrations of MPTP's toxic metabolite, MPP+ (Irwin et al., 1987).

  • Metabolism in Disulfiram Treatment : MeDDC is identified as a metabolite in the blood of patients treated with disulfiram, suggesting its involvement in disulfiram's pharmacokinetic profile (Cobby et al., 1977).

  • Impact on Dopamine Neurons : In a study on mice, diethyldithiocarbamate (DDC) combined with MPTP resulted in significant reductions in striatal dopamine levels and induced bradykinesia, indicating its potential for studying Parkinson's disease models (Takahata et al., 2003).

  • Protection Against Chemical-Induced DNA Damage : DEDTC, a related compound, was found to prevent DNA strand breaks and liver cell necrosis in rats caused by dimethylnitrosamine, indicating its potential protective role against certain chemical carcinogens (Abanobi et al., 1977).

  • Antioxidant Properties : DDC demonstrates significant antioxidant activities, including scavenging reactive oxygen species and protecting against oxidant-induced damage, suggesting its therapeutic potential in oxidative stress-related diseases (Liu et al., 1996).

  • Cancer Research : DDTC, when complexed with copper, exhibits proteasome-inhibitory and apoptosis-inducing activities in cancer cells, suggesting its utility in cancer treatment strategies (Pang et al., 2007).

  • Chemoprotector Against Cisplatin Toxicity : DDTC has been explored as a chemoprotector to mitigate the toxic effects of cisplatin, a chemotherapy drug, without inhibiting tumor response (Qazi et al., 1988).

Safety And Hazards

Methyl diethyldithiocarbamate can cause skin irritation. Eye contact may result in redness or pain . It is harmful if swallowed and may cause irritation of the respiratory tract . Personal protective equipment should be worn to avoid contact with skin, eyes, or clothing .

Future Directions

Dithiocarbamates (DTCs) are still among modern agriculture’s most extensively used pesticides . They are also used in the synthesis of adducts, nanoparticles, and nanocomposites . Future research could focus on overcoming the challenges experienced during the synthesis of dithiocarbamate to obtain accurate results .

properties

IUPAC Name

methyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRXPFCUABYLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218696
Record name Methyl diethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diethyldithiocarbamate

CAS RN

686-07-7
Record name Methyl N,N-diethyldithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl diethyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl diethyldithiocarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl diethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DIETHYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl diethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Methyl diethyldithiocarbamate
Reactant of Route 3
Reactant of Route 3
Methyl diethyldithiocarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl diethyldithiocarbamate

Citations

For This Compound
91
Citations
J Cobby, M Mayersohn, S Selliah - Life Sciences, 1977 - Elsevier
Following the oral administration of disulfiram to alcoholic patient volunteers, methyl diethyldithiocarbamate (MeDDC) was noted in blood withdrawn between one and two hours after …
Number of citations: 39 www.sciencedirect.com
MD Faiman, L Artrnan, T Maziasz - Alcoholism: Clinical and …, 1983 - Wiley Online Library
… Cobby J, Mayersohn M, Selliah S: Methyl diethyldithiocarbamate, a metabolite of disulfiram in man. Life Sci 21:937-942, 1977 12. Faiman MD, Jensen JC, LaCoursiere R: Elimination of …
Number of citations: 23 onlinelibrary.wiley.com
BW Hart, MD Faiman - Biochemical pharmacology, 1993 - Elsevier
Diethyldithiocarbamate (DDTC), diethyldithiocarbamate methyl ester (DDTC-Me), S-methyl N,N-diethylthiolcarbamate (DETC-Me) and S-methyl N,N-diethylthiolcarbamate sulfoxide (…
Number of citations: 44 www.sciencedirect.com
BM Philip, JS John, KM Kumar… - Chemical Physics …, 2018 - Elsevier
Dithiocarbamate coumarin derivative (5, 7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate (DCMDC) was synthesized and chemical structure was resolved using …
Number of citations: 3 www.sciencedirect.com
KM Kumar, HC Devarajegowda… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H21NO2S2, the coumarin ring system is nearly planar, with a maximum deviation of 0.080 (2) Å from the mean plane. An intramolecular C—H⋯S hydrogen …
Number of citations: 4 scripts.iucr.org
KA Veverka, KL Johnson, DC Mays, JJ Lipsky… - Biochemical …, 1997 - Elsevier
… Enzyme activity was measured after incubating yeast ALDH (yALDH) with excess concentrations of DSF, methyl diethyldithiocarbamate (MeDDC) and methyl diethylthiocarbamoyl-…
Number of citations: 76 www.sciencedirect.com
J Cobby, M Mayersohn, S Selliah - Journal of pharmacokinetics and …, 1978 - Springer
… It has been postulated (20) that DDC can be S-methylated and that the methyl diethyldithiocarbamate (MeDDC) so formed is an obligatory intermediate in the formation of urinary …
Number of citations: 33 link.springer.com
TM Kitson - Biochemical Journal, 1991 - portlandpress.com
… The effects of S-methyl diethyldithiocarbamate, S-methyl diethylmonothiocarbamate and bis(… One major metabolite is S-methyl diethyldithiocarbamate (MDD). Administration of this …
Number of citations: 20 portlandpress.com
Y Watanabe, Y Ishimura - The Journal of Organic Chemistry, 1988 - ACS Publications
… was assigned as methyl diethyldithiocarbamate S-oxide on the basis of the following … of the derivative indicated the monooxide formula of methyl diethyldithiocarbamate. (ii) An IR …
Number of citations: 19 pubs.acs.org
T Pantev - Journal of medicinal chemistry, 1987 - ACS Publications
A series of symmetrically and unsymmetrically N, N'-diaryl-substituted amidinomethyl diethyldithiocarbamates and corresponding amides have been synthesized and tested for potential …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.